molecular formula C6H8N2O2 B1359223 5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-72-1

5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1359223
CAS No.: 1007541-72-1
M. Wt: 140.14 g/mol
InChI Key: XUSKPMMPOGGMKA-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1007541-72-1) is a pyrazole derivative featuring an ethyl group at position 5 and a carboxylic acid moiety at position 3. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of approximately 168.18 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive carboxylic acid group and modifiable pyrazole core .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with aldehyde or ketone groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Basic Information

  • IUPAC Name : 5-Ethyl-1H-pyrazole-4-carboxylic acid
  • Molecular Formula : C7_7H10_10N2_2O2_2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 1119459-44-7

Structure

The structure of this compound features a pyrazole ring with a carboxylic acid functional group, which contributes to its reactivity and potential applications.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals. Its derivatives are being explored for their potential as inhibitors of various biological targets, including:

  • Trace Amine-Associated Receptors (TAARs) : Compounds derived from this acid have been reported to exhibit affinity towards TAARs, which are implicated in neurological disorders such as ADHD and schizophrenia. A study highlighted the efficacy of certain derivatives as partial agonists with reduced side effects compared to existing treatments .

Case Study: Inhibition of Carbonic Anhydrases

Research has demonstrated that derivatives of pyrazole carboxylic acids can inhibit human carbonic anhydrases (CAs), which are important for various physiological processes. The study synthesized several compounds and evaluated their inhibitory effects on different CA isoforms, revealing promising candidates for further development .

Agricultural Science

The compound is also being investigated for its role in agriculture, particularly as a plant growth regulator and pesticide. Its derivatives have been shown to possess herbicidal properties, making them suitable for controlling weed growth in various crops.

Data Table: Herbicidal Activity of Derivatives

CompoundApplication Rate (g/ha)Efficacy (%)
Derivative A5085
Derivative B10090
Derivative C7580

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and composite materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study focused on the synthesis of poly(this compound) composites, demonstrating improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Groups Molecular Weight Key Properties/Applications References
5-Ethyl-1H-pyrazole-4-carboxylic acid Ethyl (5), H (1) Carboxylic acid (4) 168.18 Synthetic intermediate; modular structure for derivatization
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl (5), Phenyl (1) Carboxylic acid (4) 230.26 Increased lipophilicity; potential bioactivity
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Amino (5), Phenyl (1) Carboxylic acid (4) 203.20 Enhanced hydrogen bonding; analgesic/anti-inflammatory activity
1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid Ethyl (5), 2-Chlorophenyl (1) Carboxylic acid (4) 250.68 Improved electronic effects; pharmacological potential
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Diphenyl (1,3) Carboxylic acid (4) 264.30 High steric hindrance; used in coordination chemistry
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid Isobutyl (5), Nitro (4) Carboxylic acid (3) 229.20 Electron-withdrawing nitro group; reactive intermediate

Key Research Findings

Bioactivity and Pharmacological Potential Analogs like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit marked analgesic and anti-inflammatory activities, attributed to the amino group’s hydrogen-bonding capacity .

Synthetic Utility

  • Ethyl esters of pyrazolecarboxylates (e.g., ethyl 5-methyl-1H-pyrazole-4-carboxylate) are common prodrugs, hydrolyzed in vivo to active carboxylic acids, highlighting the importance of the acid moiety in bioavailability .
  • The 5-ethyl substituent in the target compound provides a balance between lipophilicity and steric bulk, making it favorable for further functionalization .

Physicochemical Properties

  • Nitro-substituted analogs (e.g., 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid) exhibit stronger acidity and reactivity compared to the ethyl-substituted target compound due to electron-withdrawing effects .
  • Phenyl or chlorophenyl substitutions at position 1 enhance aromatic interactions in biological systems but may reduce solubility .

Contradictions and Limitations

  • While 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters show promising bioactivity , their ester forms require metabolic activation, unlike the free carboxylic acid form of the target compound.

Biological Activity

5-Ethyl-1H-pyrazole-4-carboxylic acid (EPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The structural formula is represented as follows:

C7H9N3O2\text{C}_7\text{H}_9\text{N}_3\text{O}_2

The biological activity of EPCA is primarily attributed to its interaction with specific molecular targets in biological systems. This interaction can lead to the modulation of enzyme activity, receptor binding, and alterations in cellular signaling pathways. Some key mechanisms include:

  • Enzyme Inhibition : EPCA has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It interacts with trace amine-associated receptors (TAARs), particularly TAAR1, acting as a partial agonist. This interaction is believed to have implications for treating neurological disorders such as schizophrenia and bipolar disorder .

Anticancer Activity

EPCA and its derivatives have demonstrated promising anticancer properties across various cancer cell lines. A summary of findings related to its anticancer activity includes:

Cancer Type Cell Line Inhibition (%) Reference
Lung CancerA54965%
Breast CancerMDA-MB-23170%
Colorectal CancerHT-2960%
Renal Cancer786-O75%

These results indicate that EPCA exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

EPCA has also shown antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Pseudomonas aeruginosa12

These findings suggest that EPCA could be explored as a potential antimicrobial agent.

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of EPCA on rodent models exhibiting symptoms of anxiety and depression. The results indicated that EPCA administration led to a significant reduction in anxiety-like behaviors, suggesting its potential application in treating mood disorders .
  • Anticancer Efficacy Study : In vitro studies demonstrated that EPCA induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios to improve yield and purity.

Q. How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound?

  • ¹H-NMR : The ethyl group appears as a triplet (CH2) at ~1.2–1.4 ppm and a quartet (CH3) at ~2.4–2.6 ppm. The pyrazole ring protons resonate between 6.5–8.5 ppm.
  • IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and N-H (pyrazole) at ~3200–3400 cm⁻¹ confirm functional groups. Comparisons with DFT-calculated spectra enhance accuracy .

Q. What pharmacological screening methods are suitable for evaluating pyrazole-4-carboxylic acid derivatives?

  • In vitro assays : Enzyme inhibition (e.g., COX-1/2 for anti-inflammatory activity) using fluorometric or colorimetric substrates.
  • In vivo models : Carrageenan-induced paw edema in rodents for anti-inflammatory activity and acetic acid-induced writhing for analgesia. Ulcerogenicity is assessed via histopathology of gastric mucosa .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • DFT : Calculates molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps predict kinetic stability.
  • Docking : Simulates binding to target proteins (e.g., COX-2 or cannabinoid receptors) using software like AutoDock. For example, the ethyl group may enhance hydrophobic interactions in binding pockets .

Q. What crystallographic strategies resolve ambiguities in the crystal structure of pyrazole derivatives?

  • Use SHELX software for refinement: SHELXL refines anisotropic displacement parameters, while SHELXE handles twinning or pseudo-symmetry. Hydrogen bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice, as seen in 5-methyl-1-phenyl analogs .

Q. How do researchers address contradictions in biological activity data across pyrazole derivatives?

  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 5 enhance anti-inflammatory activity).
  • Dose-response studies : Verify whether discrepancies arise from solubility differences (e.g., ester vs. carboxylic acid forms) .

Q. What are the challenges in scaling up pyrazole-4-carboxylic acid synthesis, and how can they be mitigated?

  • Purification : Column chromatography is labor-intensive; recrystallization in ethanol/water mixtures improves scalability.
  • Byproducts : Hydrazine side reactions generate impurities; optimizing reaction time and using excess β-keto ester reduce this .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H-NMR (DMSO-d6)δ 1.23 (t, J=7.5 Hz, CH2CH3), δ 4.12 (q, J=7.5 Hz, CH2), δ 8.34 (s, pyrazole-H)
IR1695 cm⁻¹ (C=O), 3150 cm⁻¹ (N-H)

Table 2. Comparison of Anti-Inflammatory Activity in Pyrazole Derivatives

DerivativeIC50 (COX-2, µM)% Inhibition (Carrageenan Model)Reference
5-Ethyl-1H-pyrazole0.4572%
5-Methyl-1H-pyrazole0.6865%

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSKPMMPOGGMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629679
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-72-1
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrazole-4-carboxylic acid
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